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Compound of Interest

Compound Name: 2-chloroacetic acid

CAS No.: 1681-52-3

Cat. No.: B156425

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for 2-chloroacetic acid (CAS No. 79-11-8), a crucial building block in organic synthesis. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering valuable reference data for compound identification,

purity assessment, and reaction monitoring.

Data Presentation
The quantitative spectroscopic data for 2-chloroacetic acid are summarized in the tables

below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 2-Chloroacetic Acid
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Chemical Shift (δ) ppm Multiplicity Solvent

~11.26 Singlet (broad) CDCl₃

~4.15 Singlet CDCl₃

4.042 Not specified D₂O

Table 2: ¹³C NMR Data for 2-Chloroacetic Acid

Chemical Shift (δ) ppm Carbon Atom Solvent

~177.7 C=O D₂O

~46.5 CH₂Cl D₂O

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for 2-Chloroacetic Acid

Wavenumber (cm⁻¹) Vibration Type Intensity

3300-2500
O-H stretch (carboxylic acid

dimer)
Strong, very broad

~1710
C=O stretch (carboxylic acid

dimer)
Strong

1440-1395 O-H bend Medium

1320-1210 C-O stretch Medium

950-910 O-H bend (out-of-plane) Broad

~700 C-Cl stretch Strong

Mass Spectrometry (MS)
Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for 2-Chloroacetic Acid
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m/z Relative Intensity (%) Putative Fragment

96 ~2% [M+2]⁺ (containing ³⁷Cl)

94 ~6% [M]⁺ (containing ³⁵Cl)

52 ~31% [CH₂³⁷Cl]⁺

50 100% [CH₂³⁵Cl]⁺

49 ~35% [CH³⁵Cl]⁺

45 ~29% [COOH]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data presented above are provided in

this section. These protocols are intended as a general guide and may require optimization

based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of 2-chloroacetic acid.

Materials:

2-Chloroacetic acid

Deuterated chloroform (CDCl₃) or Deuterated water (D₂O)

NMR tubes (5 mm)

Pipettes and vials

Instrumentation:

NMR Spectrometer (e.g., Bruker, JEOL, Varian) operating at a field strength of 300 MHz or

higher.

Procedure:
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Sample Preparation:

Weigh approximately 10-20 mg of 2-chloroacetic acid into a clean, dry vial.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ or D₂O).

Gently agitate the vial to ensure complete dissolution of the solid.

Using a pipette, transfer the solution into a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness

and symmetry of the solvent peak.

Tune and match the probe for both the ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Set the spectral width to approximately 15 ppm.

Use a 30-45 degree pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

Process the Free Induction Decay (FID) with an appropriate window function (e.g.,

exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier

transform.

Phase the spectrum and reference it to the residual solvent peak (e.g., CDCl₃ at 7.26

ppm) or an internal standard.
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¹³C NMR Acquisition:

Set the spectral width to approximately 200-220 ppm.

Use a proton-decoupled pulse sequence.

Employ a 30-45 degree pulse angle.

Set the relaxation delay to 2-5 seconds to ensure adequate relaxation of the quaternary

carbonyl carbon.

Acquire a larger number of scans (typically several hundred to thousands) due to the low

natural abundance of ¹³C.

Process the FID with a Fourier transform and apply an appropriate window function.

Phase the spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid 2-chloroacetic acid.

Materials:

2-Chloroacetic acid

Potassium bromide (KBr), IR-grade

Mortar and pestle (agate or mullite)

Pellet press

Instrumentation:

FTIR Spectrometer (e.g., PerkinElmer, Thermo Fisher, Shimadzu)

Procedure:

Sample Preparation (KBr Pellet Method):
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Thoroughly dry the KBr powder in an oven to remove any moisture.

In an agate mortar, grind a small amount (1-2 mg) of 2-chloroacetic acid into a fine

powder.

Add approximately 100-200 mg of dry KBr to the mortar.

Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for

several minutes to ensure a homogeneous dispersion.

Transfer the powdered mixture to the die of a pellet press.

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and water vapor.

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the mass-to-charge ratio of 2-chloroacetic acid and its fragments.

Materials:

2-Chloroacetic acid

Volatile organic solvent (e.g., methanol or dichloromethane)

Instrumentation:
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Mass Spectrometer with an Electron Ionization (EI) source (e.g., GC-MS or a direct insertion

probe).

Procedure:

Sample Preparation:

Dissolve a small amount of 2-chloroacetic acid in a suitable volatile solvent to a

concentration of approximately 1 mg/mL.

If using a direct insertion probe, a small amount of the solid can be placed directly into a

capillary tube.

Instrument Setup:

Set the ion source temperature (e.g., 200-250 °C) and the electron energy (typically 70

eV).

Calibrate the mass analyzer using a known reference compound (e.g.,

perfluorotributylamine - PFTBA).

Data Acquisition:

Introduce the sample into the ion source. For a GC-MS, the sample is injected onto the

GC column and separated before entering the MS. For a direct insertion probe, the probe

is heated to volatilize the sample directly into the ion source.

Scan the mass analyzer over a suitable m/z range (e.g., 30-150 amu).

The resulting mass spectrum will show the molecular ion peak and various fragment ion

peaks. The characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1

ratio) should be observed for chlorine-containing fragments.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-chloroacetic acid.
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Caption: Workflow for Spectroscopic Analysis of 2-Chloroacetic Acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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